ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxymethyl phenyl group, and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the methoxymethyl phenyl group, and the attachment of the tetraazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, methoxymethyl phenyl compounds, and tetraazole-containing molecules. Examples include:
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Methoxymethyl phenyl compounds: Molecules with methoxymethyl groups attached to phenyl rings.
Tetraazole-containing molecules: Compounds that include the tetraazole moiety.
Uniqueness
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H24N6O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H24N6O5S/c1-5-30-17(26)15-13(10-31-19-22-23-24-25(19)2)20-18(27)21-16(15)11-6-7-14(29-4)12(8-11)9-28-3/h6-8,16H,5,9-10H2,1-4H3,(H2,20,21,27) |
InChI Key |
SLFZVIHSXMZMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CSC3=NN=NN3C |
Origin of Product |
United States |
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